molecular formula C20H29FN2O3S B5173890 (3,3-Dimethylpiperidin-1-yl)-[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]methanone

(3,3-Dimethylpiperidin-1-yl)-[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]methanone

Cat. No.: B5173890
M. Wt: 396.5 g/mol
InChI Key: ATCJFWLYJQZAQE-UHFFFAOYSA-N
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Description

(3,3-Dimethylpiperidin-1-yl)-[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]methanone is a complex organic compound that features a piperidine ring structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylpiperidin-1-yl)-[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]methanone typically involves multiple steps, starting with the preparation of the piperidine ring. The process may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethyl Group: This step involves alkylation reactions to introduce the dimethyl groups at the 3-position of the piperidine ring.

    Attachment of the Fluorophenyl Group: This is typically done through sulfonylation reactions, where the fluorophenyl group is introduced via a sulfonyl chloride intermediate.

    Final Assembly: The final step involves coupling the two piperidine rings through a methanone linkage, often using coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylpiperidin-1-yl)-[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(3,3-Dimethylpiperidin-1-yl)-[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]methanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (3,3-Dimethylpiperidin-1-yl)-[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,3-Dimethylpiperidin-1-yl)-[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]methanone is unique due to its specific structural features, such as the presence of both dimethyl and fluorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in medicinal and industrial chemistry.

Properties

IUPAC Name

(3,3-dimethylpiperidin-1-yl)-[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29FN2O3S/c1-20(2)10-3-11-22(15-20)19(24)17-8-12-23(13-9-17)27(25,26)14-16-4-6-18(21)7-5-16/h4-7,17H,3,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCJFWLYJQZAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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